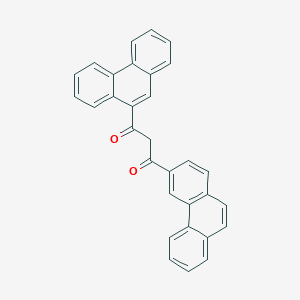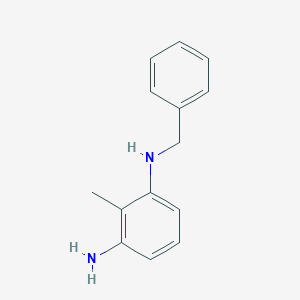
2-Benzoselenophene-1,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoselenophene-1,3-dicarbonitrile is a selenium-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoselenophene-1,3-dicarbonitrile typically involves cyclization reactions. One common method includes the reaction of 2-(2-bromophenyl)imidazo[1,2-a]pyridine with potassium selenocyanate in the presence of N-chlorosuccinimide, cesium carbonate, and 1,10-phenanthroline as a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Benzoselenophene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides.
Reduction: Reduction reactions can yield selenides.
Substitution: Substitution reactions, particularly at the selenium atom, are common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sulfuryl chloride for chlorination reactions.
Major Products:
Oxidation: Selenoxides.
Reduction: Selenides.
Substitution: Dichloroselenophenes.
Scientific Research Applications
2-Benzoselenophene-1,3-dicarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzoselenophene-1,3-dicarbonitrile involves its interaction with molecular targets and pathways. The selenium atom plays a crucial role in its biological activity, often participating in redox reactions that modulate cellular processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Benzo[b]thiophene: A sulfur analog with similar structural features but different chemical properties.
Benzo[b]furan: An oxygen analog with distinct reactivity.
Benzo[b]selenophene: A closely related compound with variations in substituent groups
Uniqueness: 2-Benzoselenophene-1,3-dicarbonitrile stands out due to its selenium content, which imparts unique redox properties and potential biological activities not observed in its sulfur or oxygen analogs .
Properties
CAS No. |
425394-77-0 |
|---|---|
Molecular Formula |
C10H4N2Se |
Molecular Weight |
231.12 g/mol |
IUPAC Name |
2-benzoselenophene-1,3-dicarbonitrile |
InChI |
InChI=1S/C10H4N2Se/c11-5-9-7-3-1-2-4-8(7)10(6-12)13-9/h1-4H |
InChI Key |
XXBJPZNWZMVCPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C([Se]C(=C2C=C1)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![([1,1'-Biphenyl]-4,4'-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14235678.png)


![N-(Cyclohexylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235701.png)
![4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14235722.png)
![Phenol, 2,6-bis[bis(2-pyridinylmethyl)amino]-4-(1,1-dimethylethyl)-](/img/structure/B14235724.png)

![4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide](/img/structure/B14235731.png)


